Proteasome LMP2 Inhibition: Direct Biochemical IC50 Comparison with Cellular Activity Drop
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate exhibits moderate biochemical inhibition of human 20S proteasome LMP2 (immunoproteasome subunit beta type-9) with an IC50 of 66 nM in fluorescence-based enzymatic assays, but shows a marked 152-fold loss of potency in cellular assays (IC50 = 10,000 nM in RPMI-8226 cells) [1]. This substantial biochemical-to-cellular activity drop supports its utility as a PROTAC linker scaffold rather than a standalone inhibitor [2].
| Evidence Dimension | Proteasome LMP2 inhibitory activity |
|---|---|
| Target Compound Data | Biochemical IC50 = 66 nM; Cellular IC50 = 10,000 nM |
| Comparator Or Baseline | Biochemical vs. cellular activity (same compound) |
| Quantified Difference | 152-fold reduction in cellular potency |
| Conditions | Biochemical: human 20S proteasome LMP2 with Ac-PAL-AMC fluorogenic substrate; Cellular: human RPMI-8226 multiple myeloma cells, 72 h incubation |
Why This Matters
The 152-fold biochemical-to-cellular potency drop indicates that the compound engages the target in vitro but fails to exert meaningful cellular pharmacology alone, precisely the profile desired for a PROTAC linker that should not possess intrinsic biological activity.
- [1] BindingDB. BDBM50573703 (CHEMBL4870740). Affinity Data: IC50 = 66 nM (biochemical), IC50 = 10,000 nM (cellular). Entry ID: 50021052. View Source
- [2] PubMed. Proteasome subunit beta type-9 (LMP2) inhibition data. PMID: 38636481. View Source
